Diphénamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Diphenamid has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying herbicide interactions and degradation pathways.

Biology: Investigated for its effects on plant physiology and its potential impact on non-target species.

Medicine: While not directly used in medicine, its analogs are studied for potential therapeutic applications.

Industry: Employed in agricultural practices to control weed growth, enhancing crop yields and reducing the need for manual weeding

Safety and Hazards

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diphenamid can be synthesized through the reaction of benzyl chloride with dimethylamine, followed by the reaction with benzophenone. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of diphenamid involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the herbicide .

Types of Reactions:

Oxidation: Diphenamid undergoes oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common in practical applications.

Substitution: Diphenamid can participate in substitution reactions, especially when exposed to nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride.

Nucleophiles: Hydroxide ions, amines.

Major Products Formed: The primary products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acetamides .

Mécanisme D'action

Diphenamid exerts its herbicidal effects by inhibiting cell division in the root tips of susceptible plants. It interferes with the normal functioning of the cells, leading to reduced root and shoot growth. The molecular targets include enzymes involved in cell division and growth pathways .

Comparaison Avec Des Composés Similaires

N,N-dimethyl-2,2-diphenylacetamide: A close analog with similar herbicidal properties.

Diphenylacetamide: Another related compound with comparable applications.

Uniqueness: Diphenamid stands out due to its specific selectivity for annual grasses and certain broad-leaved weeds. Its moderate solubility and low volatility make it particularly effective in various soil types and environmental conditions .

Diphenamid’s unique properties and versatile applications make it a valuable compound in both agricultural and scientific research contexts. Its ability to control weed growth efficiently while being moderately persistent in soils highlights its significance in modern farming practices.

Propriétés

IUPAC Name |

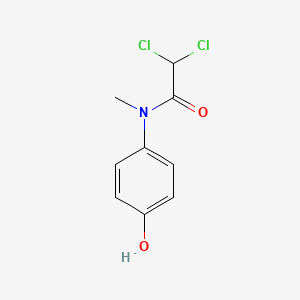

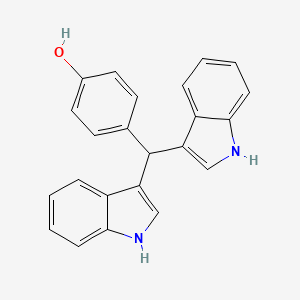

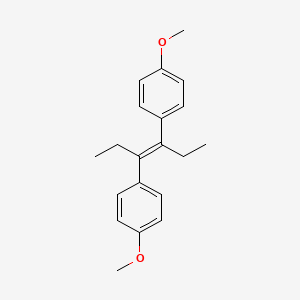

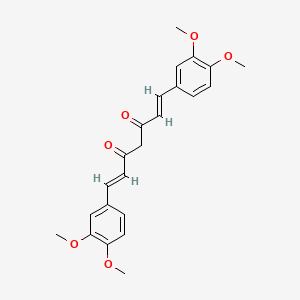

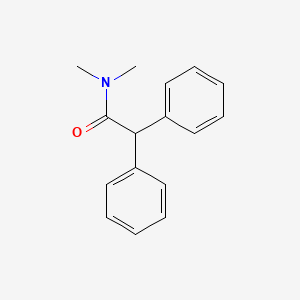

N,N-dimethyl-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHFOPIILNICLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Record name | DIPHENAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024072 | |

| Record name | Diphenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenamid appears as colorless to off-white crystals. Used as an herbicide., White solid; [Hawley] Colorless or white solid; Technical product: Off-white solid; [HSDB], WHITE SOLID IN VARIOUS FORMS. | |

| Record name | DIPHENAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenamid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBILITY (G/100 ML SOLVENT @ 27 °C): 18.9 IN ACETONE, 16.5 IN N,N-DIMETHYLFORMAMIDE, 32.0 IN PHENYL CELLOSOLVE, 0.026 IN WATER, 5.01 IN XYLENE, water solubility = 260 mg/l @ 27 °C, Solubility in water, g/100ml at 27 °C: 0.03 | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.17 @ 23.3 °C, 1.2 g/cm³ | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000003 [mmHg], 3.00X10-8 mm Hg @ 25 °C | |

| Record name | Diphenamid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALS FROM ETHYL ACETATE, WHITE PRISMS, Colorless | |

CAS No. |

957-51-7 | |

| Record name | DIPHENAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenamid [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3R6EGA2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

134.5 TO 135.5 °C, MP: 128-135 °C (TECHNICAL PRODUCT 95% PURE), 135 °C | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of diphenamid?

A1: While the precise mechanism remains unclear, diphenamid is classified as a K(3) herbicide by the Herbicide Resistance Action Committee (HRAC), suggesting it disrupts cell division and/or the synthesis of very-long-chain fatty acids (VLCFAs). []

Q2: Does diphenamid directly inhibit VLCFA synthesis?

A2: Research suggests that unlike other K(3) herbicides (e.g., dimethachlor, cafenstrole), diphenamid does not directly inhibit VLCFA synthesis. [] This highlights the need for further investigation into its specific cellular targets.

Q3: What are the visible effects of diphenamid on susceptible plants?

A3: Diphenamid primarily affects root growth, leading to stunted root systems and reduced shoot growth as a secondary consequence. [, ] Treated plants often exhibit reduced root elongation and overall biomass. [, ]

Q4: Is the inhibitory effect of diphenamid reversible?

A4: Studies on oat seedlings suggest that the inhibitory effect of diphenamid can be reversible. When seedlings exposed to diphenamid were transferred to water, they showed recovery from growth inhibition, with resumed root growth appearing normal. []

Q5: Does diphenamid affect sugar uptake or incorporation in plants?

A5: While diphenamid does not appear to directly inhibit sugar uptake, it might interfere with sugar utilization. Treated oat seedlings showed similar sucrose uptake compared to controls, but incorporated less sugar, suggesting diphenamid might disrupt metabolic processes downstream of uptake. []

Q6: How does diphenamid behave in different soil types?

A6: Diphenamid's movement and persistence vary with soil properties. Its leaching is reduced in soils with higher clay or organic matter content. [] Organic matter plays a significant role in diphenamid adsorption, with adsorption efficiency decreasing as organic matter content increases. []

Q7: Can repeated diphenamid application lead to accelerated degradation in soil?

A7: Yes, repeated diphenamid applications can lead to accelerated degradation in some soils. [] This phenomenon is attributed to a shift in microbial populations, favouring bacteria capable of degrading diphenamid and its metabolites. [, ]

Q8: What factors can influence the accelerated degradation of diphenamid?

A8: Accelerated degradation seems to be linked to specific microbial communities and their activity. Fungicides like fentin acetate can inhibit this process, suggesting a role for fungi in diphenamid degradation in soils without accelerated degradation. []

Q9: How does polyethylene film mulching affect diphenamid persistence?

A9: Studies indicate that polyethylene film mulching can increase the persistence of diphenamid in the soil. This could be due to altered soil temperature and moisture conditions under the mulch, influencing microbial activity and degradation rates. []

Q10: Which plant families are generally more sensitive or tolerant to diphenamid?

A10: Grasses exhibit greater sensitivity to diphenamid compared to many broadleaf species. Among the tested plants, foxtail millet displayed high sensitivity, while Solanaceae members like pepper and tomato showed greater tolerance. []

Q11: What factors can influence the selectivity of diphenamid in tomatoes?

A11: Environmental factors like soil pH and temperature significantly influence diphenamid's effects on tomatoes. Increased soil pH and lower temperatures during early growth stages were associated with greater injury. []

Q12: What are the major metabolites of diphenamid in plants?

A12: Diphenamid is metabolized into several compounds, including N-methyl-2,2-diphenylacetamide (MDA), 2,2-diphenylacetamide (DA), and various water-soluble conjugates like N-hydroxymethyl-β-D-glycosides. [, , , ]

Q13: How does ozone fumigation affect diphenamid metabolism in plants?

A13: Ozone exposure can alter diphenamid metabolism, leading to changes in the relative abundance of specific metabolites. In tomatoes, ozone fumigation increased the formation of the more polar N-hydroxymethyl-N-methyl-2,2-diphenylacetamide-β-D-gentiobioside (MDAGB) compared to the β-glucoside (MDAG). [, ]

Q14: Does diphenamid metabolism differ between tolerant and susceptible plant species?

A14: While diphenamid is metabolized into similar compounds across species, the rate and extent of metabolism might play a role in selectivity. For example, morningglory, a tolerant species, translocates diphenamid from roots to shoots faster than susceptible oats, potentially contributing to its tolerance. []

Q15: What are the potential benefits of using diphenamid in combination with other herbicides?

A15: Combining diphenamid with other herbicides can broaden the weed control spectrum and potentially enhance efficacy. For instance, combining diphenamid with a contact herbicide like paraquat provided effective control of both pre- and post-emergence weeds in pepper cultivation. []

Q16: Are there any concerns regarding the use of diphenamid in tomato production?

A16: While diphenamid can be used in tomato production, factors influencing its selectivity, such as soil conditions and temperature, need careful consideration. Synergistic phytotoxic effects were observed when diphenamid was applied with soluble fertilizers at planting. []

Q17: Does diphenamid interact with soilborne pathogens or pests?

A17: Research suggests that diphenamid might indirectly influence soilborne diseases and pests. In one study, diphenamid application increased root-knot nematode populations in tomato fields, potentially due to its impact on soil microbial communities. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.